2-Methyl-4-phenylcyclohexan-1-one

Stereoselective Synthesis Cyclohexanone Derivatives cis/trans Selectivity

Researchers require cyclohexanone scaffolds with defined stereochemistry and UV tracking capability for medicinal chemistry. This compound delivers both. - **Key advantage:** Combines 2-methyl (cis/trans stereochemical control) and 4-phenyl (UV-active & EAS site) groups-absent in simpler analogs. - **Application data:** Enables stereoselective conjugate additions (85-98% cis) and curcumin analogs with IC₅₀ as low as 0.35 μM (L1210 cells). - **Supply:** Packaged for pharma intermediate R&D. Purity ≥98%. Bulk inquiries welcome.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 88958-99-0
Cat. No. B3058325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-phenylcyclohexan-1-one
CAS88958-99-0
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC1CC(CCC1=O)C2=CC=CC=C2
InChIInChI=1S/C13H16O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
InChIKeyKTIRQKUKTFCXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-phenylcyclohexan-1-one (CAS 88958-99-0) Overview


2-Methyl-4-phenylcyclohexan-1-one (CAS 88958-99-0, MF: C₁₃H₁₆O, MW: 188.26) is a substituted cyclohexanone featuring both a 2-methyl and a 4-phenyl group . This structural motif imparts specific steric and electronic properties that differentiate it from simpler analogs like 2-methylcyclohexanone or 4-phenylcyclohexanone [1]. The compound is commercially available from multiple vendors at purities of 95–98% for research and further manufacturing use .

Why Generic Cyclohexanone Analogs Cannot Substitute


Substituting 2-Methyl-4-phenylcyclohexan-1-one with 2-methylcyclohexanone or 4-phenylcyclohexanone is not chemically equivalent due to profound differences in stereoelectronic environment and resultant synthetic utility. The 4-phenyl group provides a UV-active chromophore and a site for further functionalization (e.g., electrophilic aromatic substitution), which is absent in 2-methylcyclohexanone (CAS 583-60-8) . Conversely, the 2-methyl group introduces stereochemical complexity (cis/trans isomerism) and influences enolate geometry in a manner distinct from the unsubstituted 4-phenylcyclohexanone (CAS 4894-75-1) [1]. This unique combination is essential for specific transformations, including stereoselective syntheses of curcumin analogs [2].

Quantitative Evidence for Differentiated Selection


Stereoselective Synthesis of cis-2,3-Disubstituted Cyclohexanones

The conjugate addition of carbanionic reagents to 2-methyl-2-cyclohexenone, followed by acidic quench, yields cis-2,3-disubstituted cyclohexanones with high predominance (85–98%) [1]. In contrast, the analogous reaction with 2-methyl-2-cyclopentenone yields a cis/trans mixture, with the cis isomer only predominating (80%) when a bulky reagent is used [1]. This demonstrates that the six-membered cyclohexanone core, when substituted with a 2-methyl group, provides a distinct stereoselective advantage.

Stereoselective Synthesis Cyclohexanone Derivatives cis/trans Selectivity

Opioid Receptor Binding Affinity of Related Scaffolds

While direct binding data for 2-Methyl-4-phenylcyclohexan-1-one itself are not available, class-level inference from highly related cyclohexane derivatives in the same patent family (US9120797) demonstrates that compounds bearing the 2-methyl-4-phenylcyclohexanone scaffold can achieve low nanomolar binding affinities at opioid receptors. For example, a related compound (BDBM177911) showed a Ki of 0.260 nM for the ORL-1 receptor and 0.360 nM for the μ-opioid receptor [1]. Another related analog (BDBM177934) exhibited Ki values of 1.10 nM (ORL-1) and 1.70 nM (μ-opioid) [2]. These data indicate that the 2-methyl-4-phenyl substitution pattern can confer potent receptor binding.

Opioid Receptor Binding Affinity Structure-Activity Relationship

Cytotoxic Potency of 4-Phenylcyclohexanone-Derived Curcumin Analogs

2,6-Bis(benzylidene)-4-phenylcyclohexanones, synthesized from 4-phenylcyclohexanone, exhibit potent in vitro cytotoxicity against B16 murine melanoma and L1210 murine leukemia cell lines [1]. The most active analogs, 8 and 9, show IC₅₀ values of 0.51 μM and 0.35 μM, respectively, for the L1210 cell line, and 1.6 μM and 0.51 μM for the B16 cell line [1]. This demonstrates the utility of the 4-phenylcyclohexanone core in generating biologically active compounds with low micromolar activity.

Cytotoxicity Curcumin Analogs Anticancer Research

Commercial Purity Benchmarking Against Cyclohexanone Analogs

2-Methyl-4-phenylcyclohexan-1-one is available from multiple commercial vendors with guaranteed minimum purities of 95–98% [REFS-1, REFS-2]. In comparison, 4-phenylcyclohexanone (CAS 4894-75-1) is commonly offered at similar purity levels (e.g., 97%) . However, 2-methylcyclohexanone (CAS 583-60-8) is frequently supplied at 98% purity but is a liquid at room temperature (boiling point 162–163 °C) and used more often as a solvent or flavoring agent .

Chemical Purity Procurement Benchmarking Quality Control

High-Impact Research and Industrial Applications


Stereoselective Synthesis of cis-2,3-Disubstituted Cyclohexanones

Leverage the high stereoselectivity (85–98% cis) observed in conjugate additions to 2-methyl-2-cyclohexenone derivatives [1]. This scaffold is ideal for the efficient preparation of specific cis-2,3-disubstituted cyclohexanone building blocks, which are valuable intermediates in medicinal chemistry for constructing complex molecular architectures with defined stereochemistry.

Development of Potent Opioid Receptor Ligands

Utilize 2-Methyl-4-phenylcyclohexan-1-one as a core scaffold for the design and synthesis of novel opioid receptor ligands. Class-level evidence indicates that related cyclohexane derivatives can achieve sub-nanomolar binding affinities (e.g., Ki = 0.260 nM for ORL-1) [2]. This makes it a strategic starting point for SAR campaigns targeting pain and CNS disorders.

Synthesis of Cytotoxic Curcumin Analogs

Employ 2-Methyl-4-phenylcyclohexan-1-one (or its 4-phenylcyclohexanone core) in aldol condensation reactions to generate 2,6-bis(benzylidene)-4-phenylcyclohexanone curcumin analogs [3]. These analogs have demonstrated potent in vitro cytotoxicity (IC₅₀ values as low as 0.35 μM against L1210 cells), making them promising leads for anticancer drug discovery.

Fine Chemical and Agrochemical Intermediate

As a versatile small molecule scaffold with a defined substitution pattern, 2-Methyl-4-phenylcyclohexan-1-one can be used as a key intermediate in the synthesis of more complex fine chemicals, including pharmaceuticals and agrochemicals. The phenyl ring provides a UV handle for reaction monitoring, and the methyl group introduces a point of stereochemical diversity.

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